3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
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Description
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promise in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in tumor growth and survival. In
Scientific Research Applications
Synthesis Methods
- A study by Ghorbani‐Vaghei et al. (2015) details a one-pot diastereoselective three-component reaction involving urea, 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes for the synthesis of furano and pyrano pyrimidinones (thiones), indicating the importance of these functional groups in organic synthesis (Ghorbani‐Vaghei, Yaser Maghbooli, Jafar Mahmoodi, & A. Shahriari, 2015).
Molecular Interactions
- Research by Wu et al. (2007) explored the anion coordination chemistry of protonated urea-based ligands, highlighting the utility of urea derivatives in studying molecular interactions and potentially guiding the design of molecular sensors or catalysts (Biao Wu, Xiaojuan Huang, Yazhao Xia, Xiao-Juan Yang, & C. Janiak, 2007).
Enzyme Inhibitory Activities
- Harit et al. (2012) synthesized pyrazole-based compounds and tested them for inhibitory activities against various enzymes, indicating the potential medicinal chemistry applications of compounds with similar structures (Tariq Harit, F. Malek, B. Bali, Ajmal Khan, Kourosh Dalvandi, B. Marasini, Shagufta Noreen, R. Malik, Sadia Khan, & M. Iqbal Choudhary, 2012).
Structural Analysis and Characterization
- The crystal structure of azimsulfuron, a sulfonylurea herbicide, was determined by Jeon et al. (2015), providing insights into the structural characteristics of urea derivatives and their interactions (Youngeun Jeon, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-5-6-16(12-15(14)2)20-19(22)21(13-18-4-3-9-24-18)17-7-10-23-11-8-17/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKCDKOCGSZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC2=CC=CO2)C3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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